![molecular formula C13H10ClN5 B4478405 4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B4478405.png)
4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine
Overview
Description
4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potential kinase inhibitory activity.
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Known for its role in platelet regulation and aggregation.
Uniqueness
4-[1-(2-Chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of pyrazole and pyrimidine rings makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
4-[1-(2-chlorophenyl)pyrazol-4-yl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-10-3-1-2-4-12(10)19-8-9(7-17-19)11-5-6-16-13(15)18-11/h1-8H,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNIJAIAAHWIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C3=NC(=NC=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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